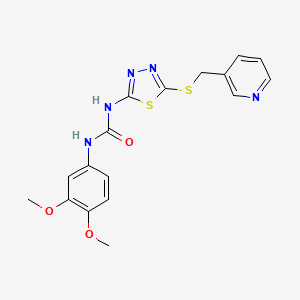

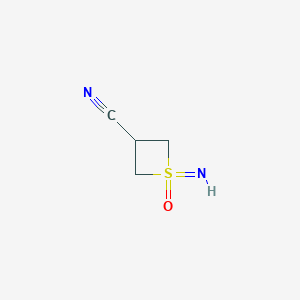

![molecular formula C17H14N2O2S2 B2957475 Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate CAS No. 864916-91-6](/img/structure/B2957475.png)

Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant body of research has explored the antimicrobial and antifungal potentials of derivatives related to Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori, showing low minimal inhibition concentration (MIC) values across a panel of clinically relevant H. pylori strains, including those resistant to traditional treatments (Carcanague et al., 2002). Another study synthesized 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives, showcasing significant antimicrobial activities against a variety of bacterial and fungal pathogens, highlighting the compound's broad-spectrum potential (Kaplancıklı et al., 2004).

Anticancer Research

The exploration of derivatives for anticancer research has yielded promising results. One derivative, characterized by its binding to human serum albumin (HSA), exhibited good anticancer activity, with studies focusing on its binding characteristics to better understand the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2017). This demonstrates the derivative's potential in targeting specific proteins associated with cancer.

Enzyme Inhibition for Therapeutic Applications

Derivatives have also been evaluated for their potential as enzyme inhibitors, with studies showing that certain compounds exhibit inhibitory activity against enzymes such as human alkaline phosphatase (ALP). These findings could pave the way for developing new therapeutic agents for diseases related to enzyme dysregulation (Iqbal et al., 2019).

Antischistosomal Activity

The search for new schistosomicidal agents led to the synthesis of benzothiazol-2-yl-dithiocarbamates and their copper complexes, which showed activity similar to praziquantel against Schistosoma mansoni, suggesting a new class of potent schistosomicidal agents (Mahran et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to targetVEGFR-2 , a receptor involved in angiogenesis .

Mode of Action

It’s suggested that similar compounds may interact with their targets throughbinding to the active site . This interaction could potentially inhibit the function of the target, leading to downstream effects.

Biochemical Pathways

angiogenesis pathway . Inhibition of VEGFR-2 can disrupt this pathway, potentially leading to reduced blood vessel formation in tumors .

Result of Action

Similar compounds have been shown to induceapoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase . This suggests that Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate might have similar effects.

Properties

IUPAC Name |

benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-15(21-11-13-7-3-1-4-8-13)12-22-17-18-16(19-23-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVTYURZQZETNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

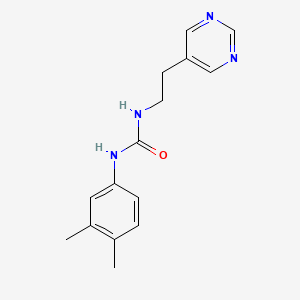

![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2957394.png)

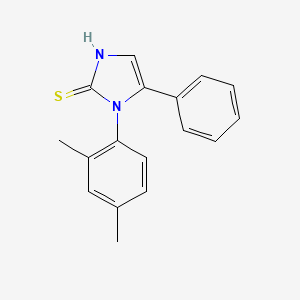

![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)

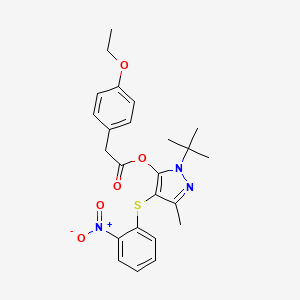

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2957401.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2957409.png)

![ethyl 4-[[(Z)-2-cyano-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2957411.png)

![1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2957412.png)